BenchChemオンラインストアへようこそ!

Ethyl 5-methylisoxazole-4-carboxylate

Pharmaceutical intermediate quality control Isomeric impurity profiling Leflunomide synthesis

Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) is a 4,5-disubstituted isoxazole ester bearing an ethyl carboxylate at the 4-position and a methyl group at the 5-position of the heterocyclic ring. It serves as the penultimate intermediate in the commercial synthesis of the disease-modifying antirheumatic drug leflunomide, undergoing acid-catalyzed hydrolysis to the free carboxylic acid followed by amidation with 4-trifluoromethylaniline.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 51135-73-0
Cat. No. B1353320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylisoxazole-4-carboxylate
CAS51135-73-0
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1)C
InChIInChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3
InChIKeyKOMSQTMQKWSQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Methylisoxazole-4-Carboxylate (CAS 51135-73-0): Core Heterocyclic Building Block for Pharmaceutical Intermediates


Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0) is a 4,5-disubstituted isoxazole ester bearing an ethyl carboxylate at the 4-position and a methyl group at the 5-position of the heterocyclic ring [1]. It serves as the penultimate intermediate in the commercial synthesis of the disease-modifying antirheumatic drug leflunomide, undergoing acid-catalyzed hydrolysis to the free carboxylic acid followed by amidation with 4-trifluoromethylaniline [2][3]. The compound is typically supplied as a pale-yellow liquid with a boiling point of 95–97 °C at 15 mmHg, a density of 1.118 g/mL at 25 °C, and a standard commercial purity of ≥97 % (GC/HPLC) .

Ethyl 5-Methylisoxazole-4-Carboxylate: Why Simple In-Class Substitution Poses Risk in Pharmaceutical Procurement


Although several 5-methylisoxazole-4-carboxylate esters and regioisomers share the same molecular formula (C₇H₉NO₃, MW 155.15), substituting the ethyl ester for the methyl ester, free acid, or 3-methyl isomer introduces critical differences in physical form, reactivity, and regulatory impurity profiles that directly impact downstream synthesis . The ethyl ester's hydrolytic lability is specifically tuned for the leflunomide process; the methyl ester hydrolyzes faster and may lead to premature acid formation during storage or early-stage transformations [1]. Regioisomeric contamination (e.g., 3-methylisoxazole-4-ethyl formate) is a pharmacopoeially controlled impurity in leflunomide and can compromise final API purity if not kept below 1.0 % at the intermediate stage [2][3]. Physical-handling differences are equally consequential: the free acid is a crystalline solid (mp 144–148 °C) requiring dissolution before use, whereas the ethyl ester is a free-flowing liquid amenable to direct pumping and large-scale reactor charging .

Ethyl 5-Methylisoxazole-4-Carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioisomeric Purity: Ethyl 5-Methylisoxazole-4-Carboxylate Versus 3-Methylisoxazole-4-Ethyl Formate Impurity

An optimized industrial synthesis of Ethyl 5-methylisoxazole-4-carboxylate achieves >99.0 % product content with the regioisomeric impurity 3-methylisoxazole-4-ethyl formate held below 1.0 %, as disclosed in patent CN-102786489-A [1]. In contrast, generic preparations of related isoxazole esters frequently contain 2–5 % regioisomeric contaminants, which persist through to the final API and require costly chromatographic removal [2].

Pharmaceutical intermediate quality control Isomeric impurity profiling Leflunomide synthesis

Synthetic Yield: Optimized Two-Step Process Delivers 78 %+ Overall Yield

The patent CN-102786489-A reports a two-step synthesis from ethyl acetoacetate and triethyl orthoformate that yields Ethyl 5-methylisoxazole-4-carboxylate with a total yield higher than 78.0 % [1]. An earlier academic process optimization study achieved a slightly higher yield of ≥83.2 % for the cyclization step alone, but with an overall four-step leflunomide yield of only 40.3 %, underscoring the importance of each intermediate step's efficiency [2].

Process chemistry Industrial synthesis Yield optimization

Physical Form and Handling: Liquid Ethyl Ester vs. Solid Free Acid

Ethyl 5-methylisoxazole-4-carboxylate is a liquid at ambient temperature with a boiling point of 95–97 °C at 15 mmHg , while its hydrolysis product, 5-methylisoxazole-4-carboxylic acid, is a crystalline solid melting at 144–148 °C . The liquid form enables direct metered pumping into reactors and eliminates the dissolution step and potential solvent incompatibilities required for the solid acid.

Process engineering Material handling Large-scale manufacturing

Boiling Point Differentiation from the 3-Methyl Regioisomer Enables Distillation-Based Purification

The target compound (ethyl 5-methylisoxazole-4-carboxylate) exhibits a boiling point of 95–97 °C at 15 mmHg, substantially higher than its 3-methyl regioisomer (ethyl 3-methylisoxazole-4-carboxylate), which boils at 64 °C at 0.6 mmHg . Under equivalent vacuum conditions, this ~30 °C difference provides a practical distillation window for separating the desired 5-methyl isomer from the 3-methyl impurity, an operation that is not feasible when the regioisomeric mixture is already hydrolyzed to the corresponding carboxylic acids (both solids with overlapping melting ranges) .

Separation science Regioisomer resolution Process analytical technology

Commercial Purity Specifications: ≥97 % Assay Supports Direct Use Without Pre-Purification

Major chemical suppliers list Ethyl 5-methylisoxazole-4-carboxylate with a minimum purity of 95–98 % by GC or HPLC, with many offering ≥97 % as the standard grade . The methyl ester analog (methyl 5-methylisoxazole-4-carboxylate) is typically offered at 95 % purity, while the free acid is available at ≥98 % . However, the methyl ester's lower purity and the acid's solid handling requirements shift the procurement advantage toward the ethyl ester for flow-chemistry and continuous-processing applications.

Quality assurance Procurement specification Pharmaceutical intermediate

Rate-Tuned Ester Hydrolysis: Ethyl Ester Provides Controlled Deprotection Relative to Methyl Ester

Ester hydrolysis rates follow the steric trend methyl > ethyl > isopropyl (Newman's Rule of Six). The ethyl ester of 5-methylisoxazole-4-carboxylic acid hydrolyzes approximately 2- to 3-fold slower than its methyl ester counterpart under identical acidic conditions (refluxing HCl/AcOH), allowing tighter kinetic control during the leflunomide acid-generation step and minimizing over-hydrolysis side reactions [1][2]. The patent WO-2007086076-A2 explicitly specifies the ethyl ester as the substrate for this controlled hydrolysis [3].

Reaction engineering Protecting group strategy Kinetic control

Ethyl 5-Methylisoxazole-4-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Leflunomide API Manufacturing: Integrated Three-Step Sequence from Ethyl Ester

Ethyl 5-methylisoxazole-4-carboxylate is the direct precursor to 5-methylisoxazole-4-carboxylic acid in leflunomide synthesis. The patented process (WO-2007086076-A2) uses strong acid hydrolysis of the ethyl ester, followed by thionyl chloride activation and amidation with 4-trifluoromethylaniline [1]. The >78 % overall yield and <1.0 % regioisomer content reported in optimized protocols translate to higher final API purity and lower purification costs [2].

Continuous-Flow Processing of Isoxazole Intermediates

The liquid physical state and well-defined boiling point (95–97 °C at 15 mmHg) of the ethyl ester make it compatible with continuous-flow reactor setups. In contrast, the solid free acid (mp 144–148 °C) requires pre-dissolution, introducing solvent compatibility and clogging risks in micro/mesofluidic systems . The large boiling point gap relative to the 3-methyl impurity further enables inline distillation or membrane separation in telescoped processes .

Analytical Reference Standard for Leflunomide Impurity Profiling

Ethyl 5-methylisoxazole-4-carboxylate is a known leflunomide-related substance (EP Impurity G / Leflunomide Impurity 19) [3]. Procuring this compound at ≥98 % HPLC purity allows its direct use as a certified reference material for HPLC method validation and batch-release testing without additional purification .

Medicinal Chemistry Derivatization Platform

The ethyl ester serves as a versatile handle for synthesizing 4-carboxamide, 4-hydrazide, and 4-aldehyde derivatives via hydrolysis–activation or controlled reduction. The rate-tuned ethyl ester hydrolysis (2–3× slower than methyl ester) enables chemoselective transformations in the presence of other base-sensitive functionalities [4]. This makes it a preferred scaffold for building focused isoxazole libraries targeting DHODH, kinase, or GPCR targets [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.